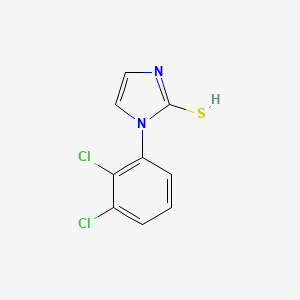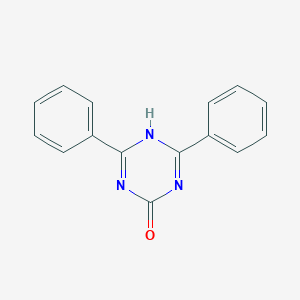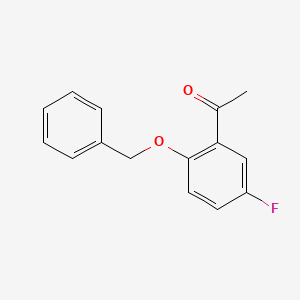
3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole is a useful research compound. Its molecular formula is C10H7Cl2NO2 and its molecular weight is 244.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Spectral Studies : A study by Boulton and Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They investigated the infra-red and ultra-violet spectra of these compounds, revealing insights into their structural and chemical properties (Boulton & Katritzky, 1961).
Fungicidal Activity : Konopíková, Fišera, and Prónayová (1992) reported on the synthesis and fungicidal activity of isoxazolines fused to 3,5-Dichloromaleimide, highlighting the potential of these compounds in agricultural applications (Konopíková, Fišera, & Prónayová, 1992).
Antitubercular and Antimicrobial Activities : Research by Popat, Nimavat, Kachhadia, and Joshi (2004) investigated the antitubercular and antimicrobial activities of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, demonstrating their potential in medical applications (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Photolytic Behavior Studies : Giovannini and De Sousa (1979) explored the photolytic behavior of 3-phenyl-2, 1-benzisoxazols in acidic conditions, providing insights into the photochemical properties of similar compounds (Giovannini & De Sousa, 1979).
Green Synthesis Applications : Mosallanezhad and Kiyani (2019) discussed the green synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one derivatives, showcasing the use of environmentally friendly methods in the synthesis of isoxazole derivatives (Mosallanezhad & Kiyani, 2019).
Antibacterial Activity Against Anaerobic Bacteria : Dickens et al. (1991) identified 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one as a potent antibacterial agent, suggesting its potential in combating anaerobic bacterial infections (Dickens et al., 1991).
Oxadiazole Synthesis and Characterization : Potkin, Petkevich, Lyakhov, and Ivashkevich (2012) reported on the synthesis of 1,2,5-oxadiazoles from 5-arylisoxazole-3-hydroxamic acids, contributing to the field of heterocyclic chemistry (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Synthesis of Isoxazole Derivatives in Aqueous Media : Dou et al. (2013) demonstrated a method for synthesizing 5-arylisoxazole derivatives in water without a catalyst, emphasizing the importance of mild and environmentally friendly synthesis methods (Dou et al., 2013).
Herbicidal, Fungicidal, and Insecticidal Evaluation : Qadeer, Rama, Fan, Liu, and Liu (2007) evaluated the herbicidal, fungicidal, and insecticidal activities of 3-(dichlorophenyl)-isocoumarins and related compounds, revealing their potential in pest control (Qadeer, Rama, Fan, Liu, & Liu, 2007).
Ring Expansion Reactions in Organic Chemistry : Harada, Shimozono, Kaji, and Zen (1993) investigated the ring expansion reactions of 5-Hydroxymethyl-2-isoxazoline-2-oxide methanesulfonates, contributing to the understanding of organic reaction mechanisms (Harada, Shimozono, Kaji, & Zen, 1993).
Eigenschaften
IUPAC Name |
[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCAEGJGLQUQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



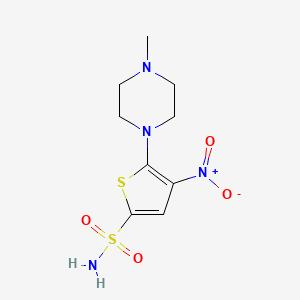
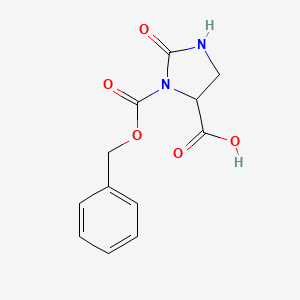
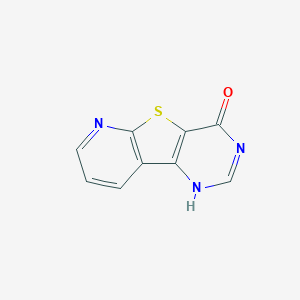
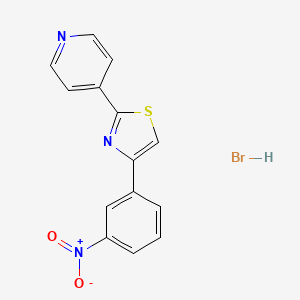

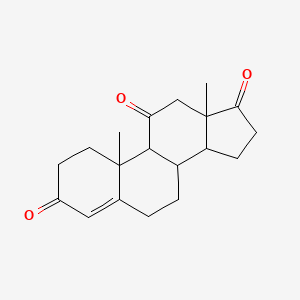
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)
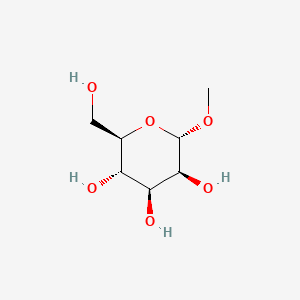

![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)
